molecular formula C13H18ClNO4 B2577279 (+/-)-trans-4-(3,4-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl CAS No. 1392210-72-8

(+/-)-trans-4-(3,4-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl

Cat. No.: B2577279
CAS No.: 1392210-72-8
M. Wt: 287.74
InChI Key: NNHCYHNOCXLNDZ-BAUSSPIASA-N
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Description

(+/-)-trans-4-(3,4-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a dimethoxyphenyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-4-(3,4-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a substitution reaction, where a suitable dimethoxyphenyl halide reacts with the pyrrolidine ring.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or carboxylating agents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-4-(3,4-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(+/-)-trans-4-(3,4-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (+/-)-trans-4-(3,4-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets. The dimethoxyphenyl group may interact with receptors or enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. The overall effect depends on the specific biological pathway or target involved.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyphenyl)-pyrrolidine-3-carboxylic acid: Lacks the hydrochloride salt form, affecting its solubility.

    3,4-Dimethoxyphenylacetic acid: Similar aromatic structure but different functional groups.

    Pyrrolidine-3-carboxylic acid: Lacks the dimethoxyphenyl group, resulting in different chemical properties.

Uniqueness

(+/-)-trans-4-(3,4-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl is unique due to the combination of the dimethoxyphenyl group and the pyrrolidine ring with a carboxylic acid group, along with its hydrochloride salt form. This combination imparts specific chemical and biological properties that are distinct from similar compounds.

Properties

IUPAC Name

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.ClH/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16;/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16);1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHCYHNOCXLNDZ-BAUSSPIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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